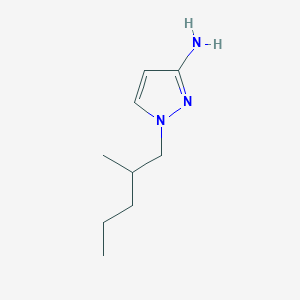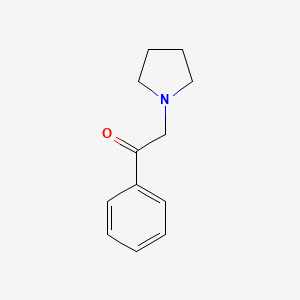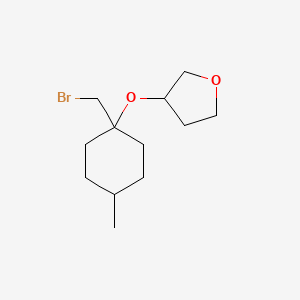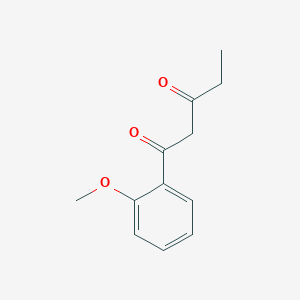
6-(Isopropyl(methyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[methyl(propan-2-yl)amino]hexanoic acid is a synthetic organic compound with a molecular structure that includes a hexanoic acid backbone substituted with a methyl(propan-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[methyl(propan-2-yl)amino]hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Amidation: Hexanoic acid is reacted with methyl(propan-2-yl)amine under acidic or basic conditions to form the amide intermediate.
Hydrolysis: The amide intermediate is then hydrolyzed to yield 6-[methyl(propan-2-yl)amino]hexanoic acid.
Industrial Production Methods
In an industrial setting, the production of 6-[methyl(propan-2-yl)amino]hexanoic acid may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[methyl(propan-2-yl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
6-[methyl(propan-2-yl)amino]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[methyl(propan-2-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: A structurally similar compound with an amino group instead of the methyl(propan-2-yl)amino group.
6-aminocaproic acid: Another related compound with similar chemical properties.
Uniqueness
6-[methyl(propan-2-yl)amino]hexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
6-[methyl(propan-2-yl)amino]hexanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-9(2)11(3)8-6-4-5-7-10(12)13/h9H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
VRUKNPVQMNBSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)





![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)







